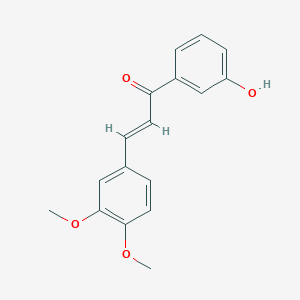
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonyl group attached to a vinyl moiety, which is further connected to an indole ring substituted with a 1-methylpyrrolidin-2®-ylmethyl group. The intricate structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation, where the indole reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Vinylation: The vinyl group can be added via a Heck reaction, where the sulfonylated indole reacts with a vinyl halide in the presence of a palladium catalyst.
Attachment of the Pyrrolidine Moiety: The final step involves the alkylation of the indole with 1-methylpyrrolidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines (e.g., methylamine), thiols (e.g., ethanethiol)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted indole derivatives
Substitution: Amino- or thio-substituted indole derivatives
Scientific Research Applications
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: Depending on its structure, the compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit key enzymes in the inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Benzenesulfonyl)Vinyl)-1H-Indole: Lacks the pyrrolidine moiety, which may result in different biological activity and chemical reactivity.
3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole: Lacks the benzenesulfonyl and vinyl groups, affecting its overall properties and applications.
5-(2-(Benzenesulfonyl)Ethyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole: Similar structure but with an ethyl group instead of a vinyl group, which may alter its reactivity and biological effects.
Uniqueness
The unique combination of the benzenesulfonyl, vinyl, and pyrrolidine moieties in 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr contributes to its distinct chemical and biological properties
Properties
CAS No. |
188113-69-1 |
|---|---|
Molecular Formula |
C22H24N2O2S.BrH |
Molecular Weight |
461.422 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)

![4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one](/img/structure/B1142999.png)

